N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide
Description
Properties
IUPAC Name |
(NE)-N-(1-octoxypyridin-2-ylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-2-3-4-5-6-12-17-24-21-16-11-10-15-19(21)20-25(22,23)18-13-8-7-9-14-18/h7-11,13-16H,2-6,12,17H2,1H3/b20-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOJKKSYOZUVFY-FMQUCBEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCON1C=CC=CC1=NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCON\1C=CC=C/C1=N\S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors under controlled conditions.
Introduction of the Octyloxy Group: The octyloxy group is introduced via an etherification reaction, where an octanol derivative reacts with the pyridine ring in the presence of a suitable catalyst.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the pyridine derivative with benzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Comparison with Similar Benzenesulfonamide Derivatives
Substituent Analysis
- Target Compound : The octyloxy chain (C8H17O) attached to the dihydropyridinylidene system distinguishes it from shorter-chain or aromatic substituents in analogs.
- Analog 1: Compounds like 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 11, ) feature a chlorobenzoyl-indolylideneamino group and a pyrimidinyl substituent, enhancing electronic interactions with biological targets .
Electronic and Steric Effects
- The dihydropyridinylidene core in the target compound may exhibit distinct resonance stabilization compared to indolylidene or quinolinyl systems in analogs, altering electron distribution and binding affinity.
Antimicrobial and Antiviral Activities
- Analog 1 (Compound 11) : Demonstrates potent antimicrobial activity, attributed to the electron-withdrawing chloro group and pyrimidinyl ring, which may enhance target binding (e.g., enzyme inhibition) .
Cytotoxicity
- notes that cytotoxicity varies with substituents; for example, Compound 18 (chlorobenzoyl analog) shows selectivity between microbial and mammalian cells . The target compound’s long alkyl chain might increase nonspecific cytotoxicity due to membrane disruption, a common issue with highly lipophilic molecules.
Physicochemical Properties
| Property | Target Compound | Analog 1 (Compound 11) | Analog 2 (IIIa) |
|---|---|---|---|
| LogP (Predicted) | High (~5.8) | Moderate (~3.2) | Moderate (~3.5) |
| Solubility | Low (aqueous) | Moderate (polar substituents) | Low (quinolinyl hydrophobicity) |
| Molecular Weight | ~434.5 g/mol | ~563.9 g/mol | ~555.0 g/mol |
Predicted LogP values are based on structural analogs and substituent contributions .
Data Table: Key Benzenesulfonamide Analogs
MIC: Minimum Inhibitory Concentration.
Biological Activity
N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological implications, and relevant research findings.
Chemical Structure
The compound features an octyloxy substituent attached to a dihydropyridine structure, which is linked to a benzenesulfonamide moiety. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have indicated significant antitumor properties associated with compounds featuring similar structures. For instance, derivatives of benzamides have shown potent inhibition of histone deacetylase (HDAC) enzymes, which are crucial in cancer progression. This compound may exhibit similar HDAC inhibitory activity, although specific data on this compound remains limited.
Table 1: Comparison of Antitumor Activities of Related Compounds
| Compound Name | HDAC Inhibition | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Compound A | Yes | HCT116 | 5.6 |
| Compound B | Yes | K562 | 4.3 |
| This compound | TBD | TBD | TBD |
Antimicrobial Properties
The antimicrobial efficacy of related sulfonamide compounds has been documented extensively. These compounds often demonstrate activity against various Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial folate synthesis, which is essential for DNA and RNA synthesis.
Case Study:
A study evaluated the antimicrobial activity of a series of sulfonamides against Staphylococcus aureus and Escherichia coli, finding notable inhibition at concentrations as low as 10 µg/mL. While direct studies on this compound are needed, its structural similarities suggest potential efficacy.
The proposed mechanisms for the biological activities of this compound include:
- HDAC Inhibition : Similar compounds have shown that inhibiting HDACs can lead to increased acetylation of histones and non-histone proteins, affecting gene expression related to cell cycle and apoptosis.
- Antimicrobial Action : The sulfonamide group is known for its ability to mimic para-aminobenzoic acid (PABA), thus disrupting bacterial folate metabolism.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is not yet available, related compounds have shown favorable oral bioavailability and metabolic stability. Toxicological assessments indicate that many sulfonamides have manageable safety profiles when administered at therapeutic doses.
Q & A
Q. What are the standard synthetic routes for N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling a sulfonamide precursor with a substituted dihydropyridine moiety. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred due to their ability to stabilize intermediates .
- Temperature : Reactions are often conducted under reflux (80–120°C) to enhance reactivity while avoiding decomposition .
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) or base-mediated deprotonation (e.g., K₂CO₃) are critical for regioselectivity .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is employed to isolate the product .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Single-crystal diffraction (e.g., using MoKα radiation, λ = 0.71073 Å) confirms bond lengths, angles, and stereochemistry. For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 14.888 Å, b = 13.884 Å, c = 18.843 Å have been reported for analogous sulfonamides .
- Spectroscopy : NMR (¹H/¹³C) and IR verify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Antimicrobial assays : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for compounds like 4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-substituted sulfonamides) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., using fluorescence-based substrates) .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in stereochemical assignments?
Conflicts between computational (DFT) predictions and experimental data (e.g., E/Z isomerism) are resolved via:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to validate packing motifs .
- Twinning refinement : SHELXL software corrects for twinning in crystals, improving R-factor convergence (e.g., R₁ < 0.05 for high-resolution data) .
Example: A polymorphic study of 4-amino-N-(1,2-dihydropyridin-2-ylidene)benzenesulfonamide identified three distinct solvates with varying H-bond networks .
Q. What methodologies address discrepancies in biological activity across structural analogs?
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the benzene ring) with antimicrobial potency .
- SAR studies : For example, replacing the octyloxy group with shorter alkyl chains reduces lipophilicity and anticancer activity .
- Metabolic stability assays : Microsomal incubation (e.g., liver microsomes) identifies metabolic hotspots (e.g., oxidation of the dihydropyridine ring) .
Q. How is computational chemistry applied to predict reactivity and binding modes?
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., sulfonamide binding to carbonic anhydrase IX) .
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
Methodological Challenges
- Polymorphism : Solvent choice during crystallization (e.g., 1,3-dioxane vs. THF) affects bioactivity by altering H-bonding patterns .
- Stereochemical purity : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers in asymmetric syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
